molecular formula C11H8N4O2 B013717 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline CAS No. 114451-08-0

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline

Cat. No. B013717
M. Wt: 228.21 g/mol
InChI Key: JQICQDTZNZTBEZ-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (MNQ) is a synthetic compound that has been used in scientific research for its potential as an anticancer agent. It belongs to a class of compounds known as nitroimidazoles, which have been shown to have selective toxicity towards cancer cells. In

Scientific Research Applications

  • Pharmacological Research: A study by Chimenti et al. (1987) found that the methyl derivative of 3H-imidazo[4,5-f]quinoline activates copper bovine serum enzyme but inhibits the FAD mitochondrial enzyme. This suggests potential uses in pharmacological research, especially in enzyme-related studies (Chimenti et al., 1987).

  • Drug Discovery: Liu Yanjie et al. (2017) reported that imidazo[4,5-c]quinoline derivatives show promise as dual PI3K/mTOR inhibitors. This positions them as potential candidates in drug discovery, particularly in the development of cancer therapies (Liu Yanjie et al., 2017).

  • Pharmaceutical Agents: Research by Khodair et al. (1999) showed that substituted quinolines and heterocyclo[x,y-c]quinolines, which are structurally related to 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline, have potential as pharmaceutical agents for various diseases, including malaria, heart failure, and antihypertensive treatment (Khodair et al., 1999).

  • Antimicrobial Activity: Vodela and Chakravarthula (2016) developed a method for synthesizing novel quinoline-based imidazoles demonstrating promising antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Vodela & Chakravarthula, 2016).

  • Toxicological Studies: Studies have also highlighted the toxicological aspects of quinoline derivatives. For instance, Wolz et al. (2009) found that prostaglandin-H synthase mediates the metabolic activation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) to produce potent carcinogens (Wolz et al., 2009). Similarly, Grivas and Jägerstad (1984) observed high mutagenicity in certain quinolines and quinoxalines, which can be potentially toxic to humans (Grivas & Jägerstad, 1984).

properties

IUPAC Name

3-methyl-2-nitroimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICQDTZNZTBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150733
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline

CAS RN

114451-08-0
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8YW0O14FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TRM Rauws, BUW Maes - Chemical Society Reviews, 2012 - pubs.rsc.org
Although several recent reviews dealt with transition metal catalyzed N-arylation of amines (all classes), to date no specific review covering the N-arylation of amidines and guanidines …
Number of citations: 185 0-pubs-rsc-org.brum.beds.ac.uk

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